1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Description
Properties
IUPAC Name |
1-octyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-2-3-4-5-6-7-8-14-11(16)9-10(15)13-12(14)17/h2-9H2,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDNKOIAHZVBLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)CC(=O)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the reaction of octylamine with thiobarbituric acid under controlled conditions . The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione serves as a building block in the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions due to its unique functional groups that facilitate chemical transformations.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Condensation | Forms larger organic compounds | |
| Substitution | Acts as a nucleophile in electrophilic reactions | |
| Complex Formation | Used in the synthesis of metal complexes |
Biology
The biological activities of this compound are under investigation for potential antimicrobial and anticancer properties. Studies suggest that its sulfanylidene group can interact with biological macromolecules, potentially inhibiting their functions .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .
Medicine
Research is ongoing to explore the compound's potential as a therapeutic agent for various diseases. Its ability to form covalent bonds with proteins suggests possible applications in drug design and development.
Table 2: Potential Medical Applications
| Application Area | Description | Reference |
|---|---|---|
| Cancer Therapy | Investigated for its cytotoxic effects on cancer cells | |
| Antimicrobial Agents | Explored for use against resistant bacterial strains |
Industry
In industrial applications, this compound is utilized in the development of new materials and serves as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance material properties.
Mechanism of Action
The mechanism of action of 1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione can be compared with other similar compounds, such as:
2-Thiobarbituric Acid: This compound has a similar diazinane ring structure but lacks the octyl group, making it less hydrophobic and potentially less bioactive.
2-Mercaptobarbituric Acid: Similar to 2-thiobarbituric acid, this compound has a mercapto group instead of the sulfanylidene group, which may alter its reactivity and biological activity.
The uniqueness of this compound lies in its octyl group, which enhances its hydrophobicity and potentially its ability to interact with biological membranes and proteins .
Biological Activity
1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a chemical compound with the molecular formula C₁₂H₂₀N₂O₂S and a molecular weight of 256.37 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in medicine and pharmacology.
The synthesis of this compound typically involves the reaction of octylamine with thiobarbituric acid under controlled conditions. The compound features a sulfanylidene group that enhances its reactivity and interaction with biological systems.
Key Reactions:
- Oxidation: Can form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction: The sulfanylidene group can be converted to a thiol group using lithium aluminum hydride.
- Substitution: Nucleophilic substitution can occur at the diazinane ring, allowing for further functionalization.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study:
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modulation of enzymatic activities, affecting various cellular processes.
Proposed Mechanisms:
- Covalent Bond Formation: Interaction with thiol groups in proteins.
- Membrane Interaction: Alteration of cellular membrane integrity and function.
- Signal Transduction Modulation: Influence on pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
This compound can be compared to other compounds with similar structures, such as thialbarbital and mercaptobarbituric acid. The presence of the octyl group increases its hydrophobicity, potentially enhancing its bioactivity compared to less hydrophobic analogs.
Table 2: Comparison of Similar Compounds
| Compound | Structure Type | Hydrophobicity | Antimicrobial Activity |
|---|---|---|---|
| 1-Octyl-2-sulfanylidene... | Diazinane derivative | High | Yes |
| Thialbarbital | Barbiturate derivative | Moderate | Limited |
| Mercaptobarbituric acid | Barbiturate derivative | Low | No |
Q & A
Q. What established synthetic routes are available for 1-Octyl-2-sulfanylidene-1,3-diazinane-4,6-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of 1,3-diazinane-4,6-dione derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione are synthesized via condensation of thiourea with substituted malonic esters under acidic conditions . Optimization includes:
- Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency.
- Temperature Control : Reactions often proceed at 80–100°C to balance yield and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol/water mixtures improves purity .
Table 1: Representative Synthetic Conditions
| Precursor | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Thiourea + Octyl malonate | ZnCl₂ | 90 | 68 | 95% |
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., octyl chain integration at δ 0.8–1.5 ppm) and confirms the sulfanylidene group via deshielded signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 301.0842 for C₁₂H₂₀N₂O₂S) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, the 2-sulfanylidene group exhibits a C=S bond length of ~1.68 Å in analogous structures .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Waste Disposal : Collect organic waste in halogen-resistant containers and treat via incineration to prevent environmental release of sulfur byproducts .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound against specific protein targets?
- Methodological Answer :
- Target Selection : Prioritize targets with structural data (e.g., PPARγ for diazinane-dione derivatives ).
- Docking Workflow :
Prepare the ligand (1-Octyl-2-sulfanylidene derivative) using Open Babel for charge assignment.
Use AutoDock Vina to simulate binding to the protein’s active site (e.g., SARS-CoV-2 spike protein ).
Validate docking poses with MD simulations (AMBER) to assess binding stability.
- Free Energy Calculations : MM-PBSA analysis quantifies binding affinity, with values ≤ -7 kcal/mol indicating strong interactions .
Q. What strategies address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Experimental Replication : Standardize assays (e.g., IC₅₀ measurements against Mad2/Cdc20 interactions ).
- Structural Comparisons : Use X-ray data to verify if substituent variations (e.g., octyl vs. cyclopropyl groups) alter binding modes .
- Meta-Analysis : Pool data from studies like to identify outliers via statistical tools (e.g., Grubbs’ test).
Q. How can contradictions in crystallographic data during structure refinement be resolved?
- Methodological Answer :
- Data Collection : Ensure high-resolution (<1.0 Å) datasets to reduce noise.
- Refinement in SHELXL : Adjust parameters like HKLF 4 for twinned crystals. Use Rfree values to monitor overfitting .
- Validation Tools : Check geometric outliers (e.g., bond angles >5° from ideal) with Coot and MolProbity .
Q. How can the compound’s solubility be optimized for in vitro assays without altering its core structure?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility while minimizing cytotoxicity .
- Prodrug Design : Introduce phosphate esters at the octyl chain’s terminal carbon, which hydrolyze in physiological conditions .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
